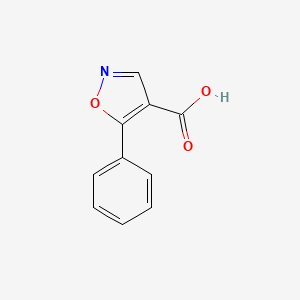

5-Phenylisoxazole-4-carboxylic acid

描述

Historical Context and Significance of Isoxazole (B147169) Carboxylic Acids in Medicinal Chemistry and Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a subject of considerable interest in chemical research for many years. nih.gov This interest stems from the diverse biological activities exhibited by isoxazole derivatives, making them significant scaffolds in medicinal chemistry. nih.govbohrium.com The incorporation of an isoxazole nucleus into molecular structures has been shown to impart a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. nih.govresearchgate.net

The versatility of the isoxazole ring is also evident in organic synthesis. Various synthetic strategies have been developed for the preparation of isoxazole derivatives, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes being a widely employed method. kuey.net The weak nitrogen-oxygen bond in the isoxazole ring is a key feature, as it can be cleaved under specific reaction conditions, making isoxazoles useful as synthetic intermediates for the preparation of other important organic compounds like β-hydroxy ketones and β-dicarbonyl compounds. researchgate.netijrrjournal.com

The introduction of a carboxylic acid group to the isoxazole scaffold further enhances its utility. Isoxazole carboxylic acids serve as crucial building blocks for the synthesis of more complex molecules, such as carboxamides and esters, through reactions like amidation. kuey.net This functionalization allows for the fine-tuning of the physicochemical and biological properties of the resulting compounds, a critical aspect of drug discovery and development. bohrium.comijrrjournal.com

Scope of Research on 5-Phenylisoxazole-4-carboxylic Acid and its Structural Analogues

Research on this compound and its structural analogues has been multifaceted, touching upon their synthesis, structural elucidation, and potential applications. One of the key areas of investigation has been the synthesis of these compounds. For instance, the synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through methods like domino isoxazole-isoxazole isomerization catalyzed by iron(II). researchgate.netacs.org

Structural analysis, particularly through single-crystal X-ray diffraction, has provided detailed insights into the molecular geometry of these compounds. For example, in the related compound 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings are not coplanar, exhibiting a significant dihedral angle. researchgate.netnih.gov The crystal structure is often stabilized by intermolecular hydrogen bonds, leading to the formation of dimers. researchgate.netnih.gov

The interest in these compounds is also driven by their potential biological activities. Isoxazole derivatives, in general, are known to possess fungicidal, antibacterial, and plant-growth regulating properties. researchgate.netnih.gov While specific biological activities for this compound are not extensively detailed in the provided context, the broader family of isoxazole carboxylic acids has been explored for various therapeutic applications. For example, a series of 4,5-diaryloisoxazol-3-carboxylic acids were synthesized and evaluated as inhibitors of leukotriene biosynthesis, which is relevant to inflammatory diseases. nih.gov

Research Findings on Phenylisoxazole Carboxylic Acid Analogues

The following table summarizes key research data on structural analogues of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Crystal System | Key Finding | Reference(s) |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C₁₁H₉NO₃ | 203.19 | Monoclinic | The phenyl and isoxazole rings have a dihedral angle of 56.64 (8)°. Molecules form head-to-head dimers via O-H···O hydrogen bonds. | researchgate.netnih.gov |

| 5-Methylisoxazole-4-carboxylic acid | C₅H₅NO₃ | - | - | This compound is a key intermediate in the synthesis of the antirheumatoid arthritis drug, Leflunomide. | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-11-14-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVDFZMYJYNLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564030 | |

| Record name | 5-Phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76344-95-1 | |

| Record name | 5-Phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Phenylisoxazole 4 Carboxylic Acid Systems

Established Synthetic Routes for the Isoxazole-4-carboxylic Acid Scaffold

The synthesis of the isoxazole-4-carboxylic acid core can be achieved through several strategic approaches, each with its own set of advantages and applications. These methods primarily involve the formation of the isoxazole (B147169) ring through cyclization, carboxylation of pre-formed isoxazoles, nucleophilic displacement reactions, and cycloaddition strategies.

Cyclization Reactions and Precursor Chemistry

A foundational method for synthesizing the isoxazole ring involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. wikipedia.org This condensation reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The specific substitution pattern of the resulting isoxazole is dictated by the structure of the 1,3-dicarbonyl precursor.

For the synthesis of 5-substituted isoxazole-4-carboxylic acid derivatives, a common precursor is a β-ketoester which can be appropriately functionalized. For instance, the synthesis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate has been achieved by reacting benzaldehyde (B42025) oxime with ethyl acetoacetate. nih.gov Subsequent hydrolysis of the ester group provides the corresponding carboxylic acid. nih.gov

Another important cyclization strategy involves the use of α,β-acetylenic oximes. Gold(III) chloride-catalyzed cycloisomerization of these precursors provides a route to substituted isoxazoles under mild conditions. organic-chemistry.org This method is versatile, allowing for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the starting acetylenic oxime. organic-chemistry.org

| Precursor Type | Reagents | Product Type | Reference |

| 1,3-Diketone | Hydroxylamine | Isoxazole | wikipedia.org |

| Benzaldehyde Oxime & Ethyl Acetoacetate | Chloramine-T | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | nih.gov |

| α,β-Acetylenic Oxime | AuCl₃ | Substituted Isoxazole | organic-chemistry.org |

Carboxylation Reactions via Lithiated Intermediates

The direct introduction of a carboxylic acid group at the C4 position of a pre-formed isoxazole ring can be achieved through carboxylation of a lithiated intermediate. This method involves the deprotonation of the isoxazole ring at the desired position using a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching the resulting lithiated species with carbon dioxide.

Research has shown that methyl-substituted isoxazoles can undergo lateral lithiation (lithiation of the methyl group) followed by carboxylation to yield the corresponding acetic acid derivatives. For example, 3-phenyl-5-methylisoxazole undergoes lateral lithiation. researchgate.net While direct C4 lithiation of 5-phenylisoxazole (B86612) itself is not explicitly detailed in the provided context, the general principle of lithiation of five-membered heteroaromatic compounds is well-established. researchgate.net The regioselectivity of the lithiation is influenced by the substituents present on the ring and the reaction conditions.

| Isoxazole Derivative | Reagent | Intermediate | Product | Reference |

| 3-Phenyl-5-methylisoxazole | n-Butyllithium, then CO₂ | 3-Phenyl-5-(lithiomethyl)isoxazole | (3-Phenylisoxazol-5-yl)acetic acid | researchgate.net |

Nucleophilic Displacement and Substitution Reactions for Isoxazole Ring Formation

The formation of the isoxazole ring can also be accomplished through intramolecular nucleophilic substitution reactions. A common strategy involves a precursor molecule containing both a nucleophile and a suitable leaving group, positioned to facilitate a ring-closing reaction.

For example, substituted isoxazoles can be synthesized from cyclopropyl (B3062369) oximes through a ring-opening and subsequent intramolecular nucleophilic vinylic substitution reaction. This transformation is typically carried out in the presence of reagents like phosphorus oxychloride (POCl₃).

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocyclic rings, including isoxazoles. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For isoxazole synthesis, the most common 1,3-dipole is a nitrile oxide, which reacts with an alkyne as the dipolarophile to directly form the aromatic isoxazole ring.

Nitrile oxides are typically generated in situ from precursors such as aldoximes, hydroximoyl chlorides, or nitroalkanes. The reaction of the in situ generated nitrile oxide with a substituted alkyne provides a highly regioselective route to 3,5-disubstituted isoxazoles. This method is advantageous due to its efficiency and the ability to introduce a wide variety of substituents onto the isoxazole core by choosing the appropriate nitrile oxide precursor and alkyne.

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Reference |

| Aldoxime | Alkyne | Oxidizing agent | 3,5-Disubstituted isoxazole | wikipedia.org |

| Nitrile Oxide | Alkyne | N/A | Isoxazole | wikipedia.org |

Derivatization Strategies for 5-Phenylisoxazole-4-carboxylic Acids

Once the 5-phenylisoxazole-4-carboxylic acid scaffold is obtained, further functionalization can be achieved through various derivatization strategies. These modifications can be targeted at either the isoxazole ring or the appended phenyl ring, allowing for the synthesis of a diverse library of compounds.

Alkylation and Halogenation Approaches on the Isoxazole and Phenyl Rings

Alkylation:

Alkylation can be performed on the isoxazole nucleus, although the specific site of alkylation depends on the reaction conditions and the directing effects of the existing substituents. While direct C-alkylation of the isoxazole ring can be challenging, N-alkylation of related azole systems, such as pyrazoles, is a common transformation. For instance, pyrazole-5-carboxylates can be N-alkylated using reagents like N-Boc-3-iodoazetidine. researchgate.net By analogy, similar strategies could potentially be applied to the isoxazole nitrogen, though this may lead to ring-opened products due to the labile N-O bond. wikipedia.org

Alkylation of the phenyl ring would typically proceed via standard electrophilic aromatic substitution reactions, with the isoxazole-4-carboxylic acid moiety acting as a deactivating, meta-directing group. However, under different reaction conditions, such as those involving organometallic reagents, other substitution patterns may be achieved.

Halogenation:

Halogenation of both the isoxazole and phenyl rings is a synthetically useful transformation.

Halogenation of the Isoxazole Ring: The isoxazole ring can undergo halogenation. For example, ring-opening chlorination and bromination of isoxazoles have been achieved using N-chlorosuccinimide (NCS) and other halogenating agents, leading to the cleavage of the N-O bond and the formation of halogenated carbonyl compounds. researchgate.netnih.gov Electrophilic fluorination using reagents like Selectfluor can also lead to ring-opening. acs.org

Halogenation of the Phenyl Ring: The phenyl ring of this compound can be halogenated through electrophilic aromatic substitution. wikipedia.orgstudymind.co.uk The conditions for this reaction, including the choice of halogenating agent and catalyst, will determine the regioselectivity of the substitution. libretexts.org Given that the isoxazole-4-carboxylic acid group is electron-withdrawing, halogenation would be expected to occur at the meta-positions of the phenyl ring. Regioselective halogenation of arenes can also be achieved using N-halosuccinimides in fluorinated alcohols. acs.org

| Reaction | Substrate | Reagent(s) | Product | Reference |

| Ring-Opening Chlorination | Isoxazole derivative | N-Chlorosuccinimide (NCS) | Chlorinated carbonyl compound | researchgate.net |

| Ring-Opening Bromination | Isoxazole derivative | N-Bromosuccinimide (NBS) | Brominated carbonyl compound | researchgate.net |

| Electrophilic Halogenation | Benzene (B151609) derivative | Halogen, Lewis Acid | Halogenated benzene derivative | wikipedia.org |

Amide and Ester Formation from the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for derivatization, most commonly through the formation of amides and esters. These transformations are fundamental in modifying the compound's physicochemical properties and for building larger molecular architectures.

A prevalent method for amide formation involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 5-phenylisoxazole-4-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by a primary or secondary amine to furnish the corresponding amide. An amine base is often employed to neutralize the hydrochloric acid generated during the reaction. This two-step approach is efficient and widely applicable for the synthesis of a diverse range of amide derivatives. google.com

Esterification of this compound can be accomplished through several standard methods. The Fischer esterification, a classic and cost-effective approach, involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.orgkhanacademy.org The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com This method is particularly suitable for large-scale synthesis due to the low cost of the reagents. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| This compound | Amine (Primary or Secondary) | 1. Thionyl chloride (SOCl₂) 2. Amine base | 5-Phenylisoxazole-4-carboxamide |

| This compound | Alcohol | Strong acid (e.g., H₂SO₄) | 5-Phenylisoxazole-4-carboxylate ester |

Sulfonamide and Thioamide Syntheses

Beyond amides and esters, the carboxylic acid functionality can be transformed into other important bioisosteres such as sulfonamides and thioamides, which can significantly alter the biological activity of the parent molecule.

The synthesis of sulfonamides from aromatic carboxylic acids can be achieved through a modern one-pot method involving a copper-catalyzed decarboxylative chlorosulfonylation. This process avoids the need for pre-functionalization of the carboxylic acid. The reaction proceeds by converting the aromatic carboxylic acid into a sulfonyl chloride, which is then reacted in situ with an amine to yield the desired sulfonamide.

For the preparation of thioamides , a common and effective method involves the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). rsc.orgorganic-chemistry.org This reagent efficiently replaces the carbonyl oxygen with sulfur. Therefore, 5-phenylisoxazole-4-carboxamide, synthesized as described in the previous section, can be treated with Lawesson's reagent to yield the 5-phenylisoxazole-4-carbothioamide. Alternatively, direct conversion of the carboxylic acid to a thioacid can be accomplished using Lawesson's reagent, which can then be coupled with an amine. nih.gov

| Starting Material | Reagent(s) | Product |

| This compound | 1. Copper catalyst, SO₂ source, Cl source 2. Amine | 5-Phenylisoxazole-4-sulfonamide |

| 5-Phenylisoxazole-4-carboxamide | Lawesson's Reagent | 5-Phenylisoxazole-4-carbothioamide |

Reaction Mechanisms and Mechanistic Investigations in Phenylisoxazole-4-carboxylic Acid Synthesis

The core structure of this compound is typically constructed through a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. researchgate.netorganic-chemistry.orgedu.krdmdpi.com This powerful bond-forming strategy involves the reaction of a nitrile oxide with an alkyne.

In the context of this compound synthesis, a substituted benzonitrile (B105546) oxide (generated in situ from the corresponding benzaldoxime) acts as the 1,3-dipole. This reacts with an alkyne bearing a carboxylate group or a precursor. The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern on the resulting isoxazole ring. Theoretical studies, including DFT calculations, have been employed to understand the reaction pathways and the factors governing the regiochemical outcome of these cycloadditions. nih.gov The mechanism involves the concerted addition of the nitrile oxide to the triple bond of the alkyne, leading to the formation of the five-membered isoxazole ring in a single step.

Process Optimization and Scale-Up Considerations in the Production of Phenylisoxazole-4-carboxylic Acids

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates careful process optimization to ensure efficiency, cost-effectiveness, and high product quality. A key consideration is the minimization of by-products. For instance, in the synthesis of related isoxazole systems, the formation of isomeric impurities can be a significant issue. google.com

One optimization strategy involves the careful control of reaction conditions such as temperature and the order of reagent addition. For example, in the amidation of a similar 5-methylisoxazole-4-carboxylic acid, the hydrolysis of the starting ester was optimized by using 60% aqueous sulfuric acid instead of a mixture of acetic acid and hydrochloric acid, which significantly reduced the reaction time and increased the yield. google.com Furthermore, continuous distillation to remove volatile by-products like ethanol (B145695) can drive the reaction to completion and minimize side reactions. google.com

For large-scale production, moving away from stoichiometric reagents to catalytic processes is highly desirable. The development of robust and recyclable catalysts for the key synthetic steps can significantly improve the process's green credentials and reduce costs. Eliminating the need for purification steps like distillation of intermediates by telescoping reaction sequences can also lead to a more streamlined and economical industrial process. google.com The goal is to achieve a high-purity product with minimal waste generation, often quantified by metrics such as HPLC potency. google.com

Advanced Spectroscopic and Crystallographic Investigations of Phenylisoxazole 4 Carboxylic Acid Derivatives

Vibrational Spectroscopy (FT-IR and Laser-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Laser-Raman techniques, serves as a powerful tool for the "molecular fingerprinting" of 5-phenylisoxazole-4-carboxylic acid derivatives. These methods provide detailed information about the vibrational modes of the molecule, which are unique to its structure and bonding.

In a study of 5-methyl-3-phenylisoxazole-4-carboxylic acid, the experimental FT-IR and Laser-Raman spectra were recorded in the solid phase. nih.gov The FT-IR spectrum was analyzed in the 4000–400 cm⁻¹ range, while the Laser-Raman spectrum was observed between 4000 and 100 cm⁻¹. nih.gov The assignment of the observed vibrational frequencies was performed using computational methods, such as density functional theory (DFT), which allows for a detailed understanding of the potential energy distribution (PED) for each vibrational mode. nih.gov This combined experimental and theoretical approach provides a robust characterization of the molecule's vibrational properties. nih.gov For instance, the characteristic vibrational bands of the isoxazole (B147169) ring, phenyl group, and carboxylic acid moiety can be identified and assigned.

The vibrational analysis of related compounds, such as benziodoxoles, further illustrates the utility of these techniques in identifying functional group vibrations. mdpi.com For example, the O-H stretch of a carboxylic acid is typically observed as a broad band in the IR spectrum, while the C=O stretch gives a strong absorption. mdpi.com Similarly, Raman spectroscopy is effective in identifying vibrations of the aromatic rings and other non-polar bonds. The comparison of experimental spectra with theoretically calculated frequencies allows for a confident assignment of the observed bands to specific molecular motions. nih.gov

Table 1: Selected Vibrational Frequencies (cm⁻¹) for a this compound Derivative

| Vibrational Mode | Experimental FT-IR | Experimental Laser-Raman |

| O-H stretch | ~3000 (broad) | - |

| C=O stretch | ~1700 | ~1700 |

| C=C stretch (phenyl) | ~1600 | ~1600 |

| C=N stretch (isoxazole) | ~1580 | ~1580 |

| Ring vibrations | 1000-1500 | 1000-1500 |

Note: The data in this table is illustrative and based on typical ranges for the specified functional groups.

Single-Crystal X-ray Diffraction Studies on Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable insights into the molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

The relative orientation of the phenyl and isoxazole rings is a key conformational feature of these molecules. This is quantified by the dihedral angle between the planes of the two rings. In 5-methyl-3-phenylisoxazole-4-carboxylic acid, the dihedral angle between the phenyl and isoxazole rings is 56.64 (8)°. nih.govresearchgate.net This significant twist indicates a non-planar conformation in the solid state. In other derivatives, such as 5-(3-methoxy-phenyl)-3-phenyl-1,2-oxazole and 5-(3-methylphenyl)-3-phenyl-1,2-oxazole, the dihedral angles between the isoxazole ring and the phenyl groups are reported to be in the range of 15-18°. nih.govnih.gov This variation highlights how different substituents can influence the molecular conformation.

The orientation of the carboxylic acid group with respect to the isoxazole ring is another critical conformational parameter. In the crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid, the carboxylic acid group is nearly coplanar with the isoxazole ring. nih.govresearchgate.net This is evidenced by a small C7-C12-C13-O15 torsion angle of -3.3 (2)°. nih.gov This planarity can be attributed to the potential for conjugation between the carboxylic acid group and the isoxazole ring, which would stabilize this conformation. The angles around the carboxyl carbon atom may deviate slightly from the ideal 120° of an sp²-hybridized carbon due to steric and electronic effects. quora.com

Hydrogen bonds are directional intermolecular interactions that play a crucial role in determining the supramolecular architecture of crystals. nih.govresearchgate.net In the crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid, a classic head-to-head dimer is formed through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov The geometry of this interaction is characterized by a D···A distance of 2.6252 (18) Å. nih.gov

In addition to these strong hydrogen bonds, weaker C-H···N interactions are also observed, where a hydrogen atom from a methyl group interacts with the nitrogen atom of the isoxazole ring of a neighboring molecule. nih.gov These weaker interactions, along with the stronger hydrogen bonds, contribute to the formation of a three-dimensional network. nih.govresearchgate.net The presence and nature of these hydrogen bonds are critical for understanding the stability and properties of the crystalline material. nih.govrsc.org

Table 2: Hydrogen Bond Geometry in a this compound Derivative

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O14—H14···O15 | 0.82 | 1.81 | 2.6252 (18) | 172 |

| C11—H11A···N8 | 0.96 | 2.51 | 3.427 (2) | 159 |

Source: Data from the crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 5-methyl-3-phenylisoxazole-4-carboxylic acid, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, would show distinct signals for the protons of the phenyl ring, the methyl group, and the carboxylic acid. chemicalbook.com The chemical shifts and coupling patterns of the phenyl protons provide information about the substitution pattern on the ring. The methyl group would appear as a singlet, and the acidic proton of the carboxylic acid would likely be a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. nih.gov The chemical shifts of the carbon atoms in the isoxazole ring, the phenyl ring, and the carboxylic acid group are characteristic and can be used to confirm the structure of the molecule. nih.govnih.gov For instance, the carbonyl carbon of the carboxylic acid would have a chemical shift in the range of 160-180 ppm. The study of substituent effects on the ¹³C NMR chemical shifts in a series of phenylisoxazole derivatives can provide further insights into the electronic properties of these compounds. nih.govnih.gov

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.2-7.8 (m) | 125-135 |

| Methyl-H | ~2.5 (s) | ~15 |

| Carboxyl-H | ~13.0 (br s) | - |

| Carboxyl-C | - | ~165 |

| Isoxazole-C | - | 100-170 |

Note: The data in this table is illustrative and based on typical chemical shift ranges for the specified nuclei in a similar chemical environment. 'm' denotes a multiplet, 's' a singlet, and 'br s' a broad singlet.

Computational and Theoretical Chemistry of Phenylisoxazole 4 Carboxylic Acids

Density Functional Theory (DFT) for Optimized Geometric Parameters and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized geometry and electronic structure of molecules. By employing methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X functionals with a suitable basis set such as 6-311++G(d,p), researchers can calculate key structural parameters. researchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and torsion angles.

For the closely related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, DFT calculations have been performed and compared with experimental X-ray diffraction data. researchgate.net The results show a good agreement between the theoretical and experimental values. researchgate.net In the crystal structure of this analog, the phenyl and isoxazole (B147169) rings are not coplanar, forming a significant dihedral angle. nih.govresearchgate.net Specifically, the dihedral angle between the two rings is reported to be 56.64 (8)°. nih.govresearchgate.net The carboxylic acid group, however, is found to be nearly coplanar with the isoxazole ring, with a C-C-C-O torsion angle of -3.3 (2)°. nih.govresearchgate.net This planarity is crucial for the molecule's conjugation and electronic properties.

In the solid state, molecules of 5-Methyl-3-phenylisoxazole-4-carboxylic acid form head-to-head dimers through O-H···O hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net These dimers are further linked into a three-dimensional network by C-H···N hydrogen bonds and π–π stacking interactions between the phenyl rings. nih.govresearchgate.net

Optimized Geometric Parameters for 5-Methyl-3-phenylisoxazole-4-carboxylic acid nih.gov

| Parameter | Value |

|---|---|

| Dihedral Angle (Phenyl Ring - Isoxazole Ring) | 56.64 (8)° |

| Torsion Angle (C-C-C-O of Carboxy Group) | -3.3 (2)° |

| Bond Length (O9—N8) | 1.4222 (19) Å |

| Bond Length (O9—C10) | 1.3342 (18) Å |

| Bond Length (C10—C12) | 1.3649 (19) Å |

| Bond Length (C7—C12) | 1.4363 (19) Å |

| Bond Length (C12—C13) | 1.4593 (18) Å |

| Bond Length (O14—C13) | 1.2863 (18) Å |

| Bond Length (O15—C13) | 1.2488 (17) Å |

Molecular Orbital Analysis (Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies)

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. aimspress.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Theoretical investigations on 5-Methyl-3-phenylisoxazole-4-carboxylic acid have calculated the energies of these frontier orbitals. researchgate.net These calculations demonstrate that charge transfer can occur within the molecule, which is a key aspect of its reactivity. researchgate.netnih.gov The analysis of these orbitals helps in predicting sites for electrophilic and nucleophilic attack.

Calculated Molecular Orbital Energies for 5-Methyl-3-phenylisoxazole-4-carboxylic acid researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap | Data not available in search results |

Note: While a study on 5-Methyl-3-phenylisoxazole-4-carboxylic acid mentions the investigation of HOMO and LUMO energies, the specific energy values were not provided in the abstract. researchgate.net

Potential Energy Surface Scans and Conformational Analysis of Phenylisoxazole Derivatives

Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule. researchgate.net By systematically changing a specific geometric parameter, such as a torsion angle, and calculating the energy at each step, a PES scan can identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. uni-muenchen.de

For phenylisoxazole derivatives, a key conformational variable is the dihedral angle between the phenyl ring and the isoxazole ring. A PES scan of this rotation would reveal the energy barriers and the preferred orientation of the two rings relative to each other. researchgate.net The scan would likely show that planar conformations are high in energy due to steric hindrance, while twisted or non-planar conformations are more stable. researchgate.net The conformation observed in the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, with a dihedral angle of 56.64°, represents one such low-energy minimum on the potential energy surface. nih.govresearchgate.net This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Computational Predictions of Acidity Constants (pKa) and other Electronic Descriptors

Computational methods are increasingly used to predict the acidity constant (pKa) of molecules, a key parameter for understanding their behavior in solution. nih.gov Quantitative structure-property relationship (QSPR) models can be developed using multiple linear regression analysis with various calculated descriptors to predict pKa. nih.gov For carboxylic acids, these descriptors can include empirical atomic charges and other electronic parameters derived from quantum chemical calculations. nih.govmit.edu

Beyond pKa, other global reactivity descriptors can be calculated from the HOMO and LUMO energies. researchgate.netresearchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily a molecule can react. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These descriptors provide a quantitative measure of the molecule's reactivity and electronic nature.

Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting capability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / η | Measure of chemical reactivity. |

| Electrophilicity Index (ω) | ω = χ² / 2η | Propensity to accept electrons. |

Pharmacological and Biomedical Research Applications of Phenylisoxazole 4 Carboxylic Acids

Anticancer and Antitumor Efficacy Evaluation

While direct and extensive evaluations of the anticancer and antitumor efficacy of 5-phenylisoxazole-4-carboxylic acid are not widely documented in publicly available research, the isoxazole (B147169) class of compounds, in general, has been noted for its anti-tumor properties. nih.gov Research has more specifically focused on derivatives of this compound, which have shown notable activity in preclinical studies.

Inhibition of Specific Molecular Targets (e.g., GATA4-NKX2-5 Transcriptional Synergy)

The transcriptional synergy between GATA4 and NKX2-5, crucial for cardiac development, has also been implicated in pathological conditions, making it a target for therapeutic intervention. acs.orgnih.govnih.govembopress.org Research has identified that derivatives of this compound can modulate this interaction.

Specifically, 5-Methyl-3-phenylisoxazole-4-carboxylic acid serves as a key intermediate in the synthesis of potent inhibitors of the GATA4-NKX2-5 transcriptional synergy. acs.orgacs.org A notable derivative, N-(4-(diethylamino)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide, was identified as an inhibitor of this synergistic activation. acs.org While this highlights the potential of the this compound scaffold, direct evidence of the parent compound's activity on this specific molecular target is not yet established. Further studies have explored the structure-activity relationship, indicating that the isoxazole nitrogen is a key hydrogen-bond acceptor that contributes to the inhibitory activity. acs.org

| Compound/Derivative | Target | Effect |

| N-(4-(diethylamino)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | GATA4-NKX2-5 transcriptional synergy | Inhibition |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | - | Precursor for inhibitors |

Modulation of Apoptotic Pathways (e.g., Caspase Activation)

There is currently a lack of specific research data detailing the direct modulation of apoptotic pathways, including caspase activation, by this compound. While studies have been conducted on the cytotoxic effects of its derivatives in cardiomyocytes, these have focused on necrosis and apoptosis as measures of toxicity rather than a desired anticancer mechanism. acs.org

Antiviral and Anti-HIV Investigations

The broader class of isoxazole derivatives has been recognized for potential antiviral and anti-HIV activities. nih.gov However, specific investigations into the antiviral and anti-HIV efficacy of this compound are not extensively reported in the current scientific literature. Research in this area has often focused on other isoxazole-containing structures. For instance, derivatives of isoxazol-4-carboxa piperidyl have been designed and evaluated as potential anti-influenza A agents. rsc.org

Antifungal and Antibacterial Properties

Hypoglycemic Activity Studies

Isoxazole derivatives have been explored for their potential hypoglycemic effects. nih.gov While this suggests a potential avenue of investigation for this compound, there is a lack of specific studies evaluating its direct impact on blood glucose levels.

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of derivatives of this compound. These studies have primarily focused on modifying the core structure to enhance activity against specific targets.

For the inhibition of GATA4-NKX2-5 transcriptional synergy, SAR studies revealed that amidation of the carboxylic acid group of 5-methyl-3-phenylisoxazole-4-carboxylic acid is a key step in generating active compounds. acs.org The nature of the amine used in the amidation significantly influences the inhibitory potency. Furthermore, the hydrogen-bond accepting capacity of the isoxazole nitrogen atom has been identified as a critical feature for interaction with the biological target. acs.org

| Modification | Impact on Activity |

| Amidation of the carboxylic acid | Essential for GATA4-NKX2-5 inhibition |

| Substitution on the phenyl ring | Can modulate potency |

| Nature of the amide substituent | Significantly influences inhibitory activity |

These SAR studies, while not directly on this compound itself, underscore the importance of this scaffold as a template for the development of novel therapeutic agents.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of the phenylisoxazole carboxylic acid scaffold can be significantly altered by the addition or modification of functional groups on both the phenyl and isoxazole rings. The nature and position of these substituents are critical in determining the compound's potency and its selectivity for specific biological targets.

Research into related isomers, such as 5-phenylisoxazole-3-carboxylic acid derivatives, provides a clear example of this principle. In studies investigating their potential as xanthine (B1682287) oxidase inhibitors, the specific substitution on the phenyl ring was paramount. The presence of a cyano group at the 3-position of the phenyl moiety resulted in compounds with micromolar to submicromolar potency. However, replacing this cyano group with a nitro group led to a general decrease in inhibitory activity. This demonstrates that even a subtle change in the electronic properties of the substituent can dramatically impact the molecule's ability to interact with an enzyme's active site.

Further studies on various isoxazole derivatives have reinforced the importance of substitution. For instance, the addition of a methyl group to the isoxazole ring, as seen in 5-methyl-3-phenylisoxazole-4-carboxylic acid, creates a different chemical precursor used in drug synthesis. nih.gov Similarly, substitutions on the phenyl ring of isoxazole carboxamides with halogens like fluorine or chlorine have been shown to enhance antiproliferative activity against certain cancer cell lines. nih.gov These findings underscore a fundamental concept in medicinal chemistry: the core scaffold provides a framework, but the substituents fine-tune the pharmacological effect.

Design Principles for Enhanced Pharmacological Profiles

The development of isoxazole-based drugs is guided by established design principles aimed at optimizing their pharmacological profiles. The isoxazole ring is considered a valuable pharmacophore because its structural characteristics facilitate a variety of non-covalent interactions with biological targets, including hydrogen bonding and pi-pi stacking. frontiersin.org Medicinal chemists leverage this scaffold to alter lead compounds and enhance their efficacy. nih.gov

Key design strategies for enhancing the pharmacological profiles of phenylisoxazole carboxylic acids include:

Substitution on the Phenyl Ring: As noted previously, adding electron-withdrawing or electron-donating groups, or halogens, to the phenyl ring can modulate the electronic distribution of the entire molecule. This influences how the compound binds to a target receptor or enzyme, thereby affecting its potency and selectivity. nih.gov

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can be modified to improve pharmacological properties. It is often converted into an amide, as seen in the synthesis of isoxazole-carboxamide derivatives, to enhance cell permeability or to create a more stable linkage with a target. nih.gov This conversion from a carboxylic acid to a carboxamide is a critical step in the synthesis of isoxazolyl penicillins.

Alteration of the Isoxazole Core: Adding substituents directly to the isoxazole ring can impact the molecule's steric and electronic properties. A methyl group, for example, can influence the compound's orientation within a binding pocket and affect its metabolic stability. nih.gov

These principles allow for the rational design of new derivatives with improved activity, better absorption and distribution, and more desirable metabolic properties. frontiersin.org

Immunomodulatory Effects (e.g., NF-κB Pathway Modulation)

The isoxazole scaffold is known to be present in compounds with a wide range of biological activities, including immunomodulatory and anti-inflammatory effects. nih.gov Research on various isoxazole derivatives has shown that they can influence immune system functions. For example, a study on 5-amino-N'-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide demonstrated that the compound could lower the production of TNF-α. nih.gov The study noted that the compound caused a significant increase in the expression of NF-κB1 in Jurkat cells, suggesting that its immunomodulatory action may be linked to the NF-κB pathway. nih.gov

Another study on a series of amides derived from 5-amino-3-methylisoxazole-4-carboxylic acid found that the compounds possessed immunological activity in cultures of human peripheral blood mononuclear cells. nih.gov While these studies point to the potential of the isoxazole scaffold in modulating immune responses, including pathways involving NF-κB, specific research focusing directly on this compound in this context is not extensively documented in the reviewed literature.

Role in the Development of Penicillin Derivatives

Perhaps the most significant and well-established application of the phenylisoxazole carboxylic acid core is in the development of semi-synthetic, β-lactamase-resistant penicillins. The discovery of penicillin was a landmark in medicine, but its efficacy was soon challenged by bacteria that produce β-lactamase enzymes, which inactivate the antibiotic. acs.org

To overcome this, scientists developed new penicillin derivatives. The isoxazolyl penicillins, such as oxacillin (B1211168), cloxacillin (B1194729), and dicloxacillin (B1670480), were a major breakthrough. nih.gov The key to their success lies in their side chain, which is derived from a phenylisoxazole carboxylic acid structure. Specifically, oxacillin is a penicillin that features a 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) group attached to the core penicillin structure. acs.org

This bulky isoxazole side chain acts as a steric shield, protecting the vulnerable β-lactam ring from being hydrolyzed by bacterial β-lactamase enzymes. This allows the antibiotic to remain active against many penicillin-resistant strains of staphylococci. nih.gov The development of these antibiotics involved modifying the phenyl ring of the isoxazole side chain. For example, cloxacillin contains a chlorine atom on the phenyl ring, while dicloxacillin contains two. These halogen substitutions further enhance the compound's properties, such as stability and serum protein binding. nih.gov

The following table showcases the progression of these modifications:

| Penicillin Derivative | Phenyl Ring Substitution | Key Feature |

| Oxacillin | Unsubstituted | The foundational isoxazolyl penicillin with β-lactamase resistance. nih.gov |

| Cloxacillin | Single Chlorine Atom | Enhanced properties compared to oxacillin. nih.gov |

| Dicloxacillin | Two Chlorine Atoms | Further modification for different pharmacokinetic profiles. nih.gov |

| Flucloxacillin | Chlorine and Fluorine Atoms | Produced higher free serum levels compared to the others in studies. |

This family of antibiotics, born from the strategic use of the this compound scaffold, remains a critical tool in treating infections caused by penicillin-resistant bacteria.

Material Science and Industrial Applications of Phenylisoxazole 4 Carboxylic Acids

Corrosion Inhibition Mechanisms and Performance in Acidic Media

There is no available data from dedicated studies on the corrosion inhibition mechanisms and performance of 5-Phenylisoxazole-4-carboxylic acid in acidic media.

Synergistic Effects with Co-inhibitors (e.g., Iodide Ions)

Specific research detailing any synergistic effects between this compound and co-inhibitors like iodide ions has not been found.

Adsorption Behavior and Formation of Protective Layers

The adsorption behavior of this compound on metal surfaces and its ability to form protective layers to mitigate corrosion have not been documented in the available literature.

Electrochemical Characterization of Inhibition Efficiency

There are no published electrochemical studies, such as potentiodynamic polarization or electrochemical impedance spectroscopy, that characterize the inhibition efficiency of this compound.

Conclusion and Future Research Trajectories

Summary of Current Research Landscape and Key Findings

The current research landscape for compounds based on the phenylisoxazole-4-carboxylic acid framework is vibrant and predominantly centered on the synthesis and biological evaluation of its derivatives. Although direct studies on 5-Phenylisoxazole-4-carboxylic acid are limited, the extensive investigation of its close relatives provides a strong indication of its potential.

Key findings in the broader field of phenylisoxazole carboxylic acids have demonstrated their promise in several therapeutic areas. For instance, isoxazole (B147169) derivatives are recognized for a variety of biological and pharmaceutical activities, including anti-tumor, antiviral, hypoglycemic, antifungal, and anti-HIV properties. sigmaaldrich.com They have also attracted interest for their fungicidal, plant-growth regulating, and antibacterial activities. sigmaaldrich.com

A significant area of research has been the development of enzyme inhibitors. For example, derivatives of the isomeric 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov This suggests that the this compound scaffold could also be a promising starting point for the design of novel enzyme inhibitors.

Furthermore, research into related oxazole (B20620) derivatives has yielded potent inhibitors of phosphodiesterase type 4 (PDE4), a target for anti-inflammatory drugs used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). nih.gov These findings underscore the adaptability of the phenyl-heterocycle-carboxylic acid motif in targeting diverse biological pathways.

Table 1: Investigated Biological Activities of Phenylisoxazole Carboxylic Acid Derivatives

| Biological Activity | Compound Class | Key Findings |

| Xanthine Oxidase Inhibition | 5-Phenylisoxazole-3-carboxylic acid derivatives | Potent inhibitors, with activity influenced by substitution on the phenyl ring. nih.gov |

| Antifungal | Isoxazole derivatives | Demonstrated activity against various fungal strains. sigmaaldrich.com |

| Antibacterial | Isoxazole derivatives | Showed potential as antibacterial agents. sigmaaldrich.com |

| Antiviral | Isoxazole derivatives | Investigated for anti-HIV and other antiviral activities. sigmaaldrich.com |

| PDE4 Inhibition | 4-Phenyl-2-oxazole derivatives | Exhibited significant inhibitory activity against PDE4B. nih.gov |

Emerging Avenues in Phenylisoxazole-4-carboxylic Acid Research

Emerging research avenues for this compound are likely to build upon the successes observed with its structural isomers and derivatives. The focus will likely be on leveraging its core structure to design and synthesize novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

One promising direction is the exploration of this scaffold in the development of new anticancer agents. The anti-tumor activity noted for isoxazole derivatives could be systematically investigated by creating libraries of this compound amides and esters. sigmaaldrich.com The carboxylic acid moiety provides a convenient handle for chemical modification, allowing for the introduction of various functional groups to probe interactions with biological targets.

Another emerging area is its potential application in materials science. While not extensively studied, heterocyclic carboxylic acids can be utilized as building blocks for metal-organic frameworks (MOFs) or functional polymers. sigmaaldrich.com The rigid nature of the 5-phenylisoxazole (B86612) core could impart desirable properties to such materials.

Furthermore, the development of novel synthetic methodologies to access a wider range of substituted this compound derivatives will be crucial. This would enable a more thorough exploration of the structure-activity relationships and the identification of compounds with optimized therapeutic potential.

Interdisciplinary Research Prospects and Translational Potential

The future of this compound research lies in its interdisciplinary exploration and translational potential. Collaborations between synthetic chemists, medicinal chemists, pharmacologists, and materials scientists will be essential to fully unlock the possibilities of this scaffold.

From a medicinal chemistry perspective, computational modeling and structure-based drug design can be employed to predict the binding of this compound derivatives to specific biological targets. This can guide the synthesis of more potent and selective inhibitors for a range of diseases. The translational potential of these efforts could lead to the development of new drug candidates for inflammatory conditions, infectious diseases, and cancer.

In the realm of materials science, the unique electronic and structural features of the 5-phenylisoxazole moiety could be harnessed to create novel materials with applications in electronics, sensing, or catalysis. Interdisciplinary research combining chemistry, physics, and engineering will be key to realizing this potential.

The journey from a fundamental chemical scaffold to a clinically useful product is long and requires a multifaceted approach. For this compound, the existing body of research on its derivatives provides a strong foundation and a clear impetus for future investigations. Continued exploration of its chemical space and biological activities holds the promise of significant scientific advancements and potential therapeutic breakthroughs.

常见问题

Q. What are the standard synthetic routes for 5-phenylisoxazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis . Key variables include:

- Temperature : Higher temperatures (>100°C) accelerate cyclization but may increase side reactions.

- Catalysts : Base catalysts (e.g., NaOH) improve hydrolysis efficiency of ester intermediates to carboxylic acids.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

Typical yields range from 60–85%, with purity confirmed via HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- X-ray crystallography : Resolves crystal structure and confirms bond angles/distances (e.g., C4-carboxylic acid group at 120.5°) .

- FT-IR spectroscopy : Identifies key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylic acid) .

- NMR : NMR shows phenyl protons as a multiplet (δ 7.2–7.6 ppm) and isoxazole protons as singlets (δ 6.8–7.0 ppm) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Thermogravimetric analysis (TGA) : Degradation onset occurs at ~200°C, indicating stability at room temperature .

- Light sensitivity : Amber glass packaging is recommended to prevent photodegradation, as UV exposure reduces purity by 5–10% over six months .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations reveal:

- Electrophilic sites : The C5 position of the isoxazole ring has a higher electron density (+0.32 e), making it reactive toward electrophiles .

- Carboxylic acid group : The deprotonated form (at pH > 4.2) enhances solubility in polar solvents, influencing reaction kinetics .

Experimental validation via kinetic studies aligns with computed activation energies (±2 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial assays often arise from:

- Strain variability : MIC values differ by >50% between Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .

- Solvent effects : DMSO concentrations >1% in cell cultures can artificially suppress activity .

Standardized protocols (CLSI guidelines) and dose-response curves are critical for reproducibility .

Q. How can researchers optimize regioselectivity in derivatization reactions?

- Protecting groups : Using tert-butyl dimethylsilyl (TBDMS) to block the carboxylic acid improves selectivity at the C5 isoxazole position .

- Catalytic systems : Pd/Cu bimetallic catalysts enhance coupling efficiency (e.g., Sonogashira reactions, 75–90% yield) .

Methodological Challenges and Solutions

Q. What are the limitations of HPLC purity assays, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。